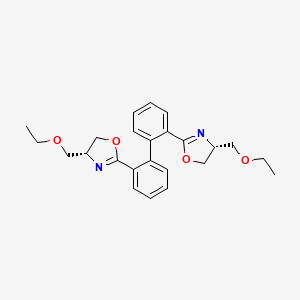
2,2'-Bis((R)-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is a complex organic compound that features two oxazoline rings attached to a biphenyl core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl typically involves the formation of the oxazoline rings followed by their attachment to the biphenyl core. One common method involves the reaction of ®-4-(ethoxymethyl)-4,5-dihydrooxazole with a biphenyl derivative under specific conditions that promote the formation of the desired product. The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the oxazoline rings and their subsequent attachment to the biphenyl core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxazoline rings or the biphenyl core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxazoline derivatives, while reduction may produce reduced forms of the compound with modified oxazoline rings .
Applications De Recherche Scientifique
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of metal complexes with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism by which 2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl exerts its effects involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the biphenyl core provides a rigid framework that can interact with biological molecules, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(methoxymethoxy)-1,1’-binaphthyl: Another compound with a similar biphenyl core but different substituents on the rings.
Bis(pinacolato)diboron: A compound with boron-containing substituents that also forms stable complexes with metals.
Uniqueness
2,2’-Bis(®-4-(ethoxymethyl)-4,5-dihydrooxazol-2-yl)-1,1’-biphenyl is unique due to its combination of oxazoline rings and a biphenyl core, which provides a versatile platform for various applications. Its ability to form stable metal complexes and its potential biological activity set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C24H28N2O4 |
|---|---|
Poids moléculaire |
408.5 g/mol |
Nom IUPAC |
(4R)-4-(ethoxymethyl)-2-[2-[2-[(4R)-4-(ethoxymethyl)-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H28N2O4/c1-3-27-13-17-15-29-23(25-17)21-11-7-5-9-19(21)20-10-6-8-12-22(20)24-26-18(16-30-24)14-28-4-2/h5-12,17-18H,3-4,13-16H2,1-2H3/t17-,18-/m1/s1 |
Clé InChI |
WOTOZRVLAVILLV-QZTJIDSGSA-N |
SMILES isomérique |
CCOC[C@@H]1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=N[C@@H](CO4)COCC |
SMILES canonique |
CCOCC1COC(=N1)C2=CC=CC=C2C3=CC=CC=C3C4=NC(CO4)COCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


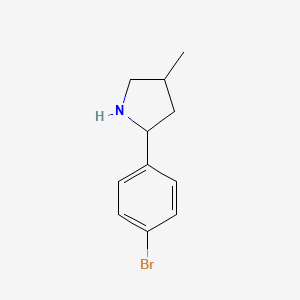

![5,5-Dimethyl-3-[(naphthalen-2-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12893570.png)
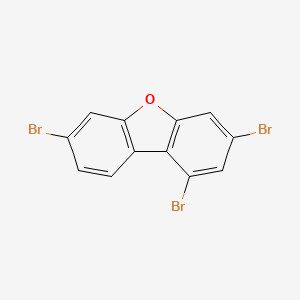
![1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B12893581.png)
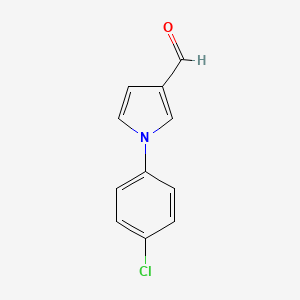
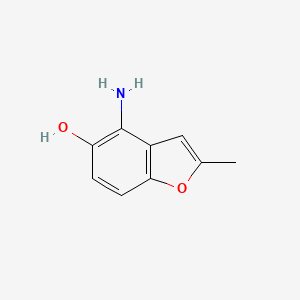
![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
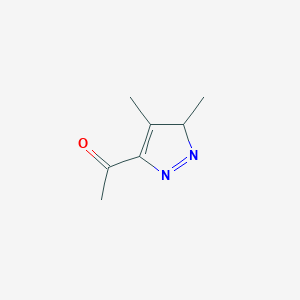
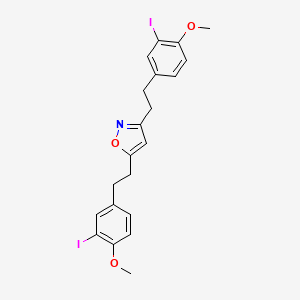
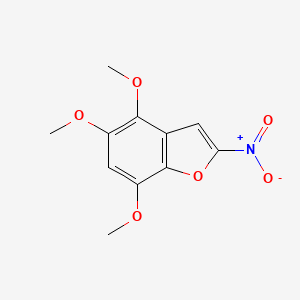
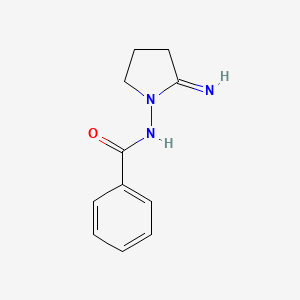
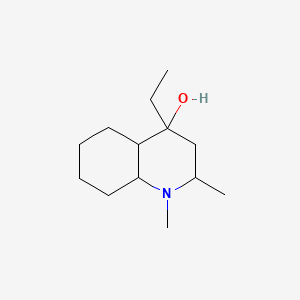
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
